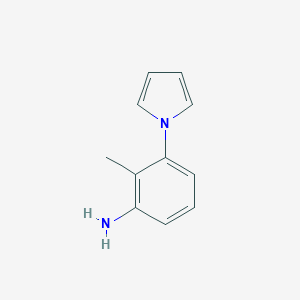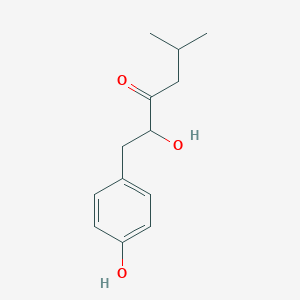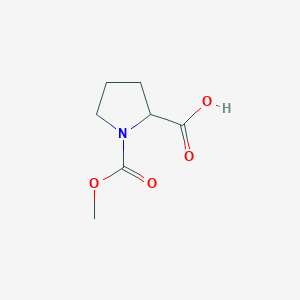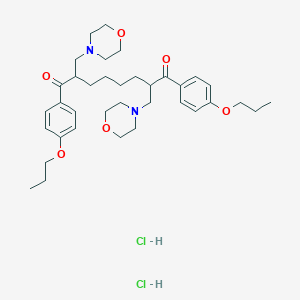
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride, commonly known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. It belongs to the family of intracellular calcium chelators and is primarily used to study the role of calcium in various cellular processes. BAPTA-AM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mécanisme D'action
BAPTA-AM works by chelating intracellular calcium ions and preventing their binding to calcium-dependent proteins. It has a high affinity for calcium ions and can rapidly bind to them, thereby reducing their concentration in the cytosol. This results in the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. BAPTA-AM is also known to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria.
Effets Biochimiques Et Physiologiques
BAPTA-AM has several biochemical and physiological effects, including the inhibition of calcium-dependent processes such as enzyme activation, gene expression, and apoptosis. It has also been shown to inhibit the release of calcium from intracellular stores such as the endoplasmic reticulum and the mitochondria. BAPTA-AM has neuroprotective effects and has been shown to improve cognitive function in various models of neurodegenerative diseases. It also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BAPTA-AM has several advantages for lab experiments, including its high affinity for calcium ions, its lipophilicity, and its cell permeability. It is also stable in solution and can be stored at room temperature. BAPTA-AM has some limitations, including its potential toxicity at high concentrations and its non-specific binding to other metal ions such as magnesium and zinc. It also has a short half-life in cells and needs to be reloaded frequently.
Orientations Futures
There are several future directions for research on BAPTA-AM. One area of research is the development of more specific calcium chelators that can selectively target different calcium-dependent processes. Another area of research is the development of BAPTA-AM analogs that have improved stability and cell permeability. BAPTA-AM is also being studied for its potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Finally, BAPTA-AM is being used in combination with other compounds to study their synergistic effects on cellular processes.
Méthodes De Synthèse
BAPTA-AM is synthesized by reacting BAPTA with acetoxymethyl (AM) ester. BAPTA is a calcium chelator that has two carboxylic acid groups and two nitrogen atoms. The AM ester group is added to BAPTA to make it more lipophilic and cell-permeable. The synthesis of BAPTA-AM involves the reaction of BAPTA with AM ester in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) or DMF (dimethylformamide). The resulting compound is a dihydrochloride salt of BAPTA-AM.
Applications De Recherche Scientifique
BAPTA-AM is widely used in scientific research to study the role of calcium in various cellular processes such as cell signaling, gene expression, and apoptosis. It is used to chelate intracellular calcium ions and to inhibit calcium-dependent processes. BAPTA-AM is also used to study the role of calcium in neuronal excitability, synaptic transmission, and plasticity. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Propriétés
Numéro CAS |
138371-23-0 |
|---|---|
Nom du produit |
2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride |
Formule moléculaire |
C36H54Cl2N2O6 |
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C36H52N2O6.2ClH/c1-3-21-43-33-13-9-29(10-14-33)35(39)31(27-37-17-23-41-24-18-37)7-5-6-8-32(28-38-19-25-42-26-20-38)36(40)30-11-15-34(16-12-30)44-22-4-2;;/h9-16,31-32H,3-8,17-28H2,1-2H3;2*1H |
Clé InChI |
ZRUAXZJJLMPJDW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCC)CN4CCOCC4.Cl.Cl |
Synonymes |
2,7-bis(morpholin-4-ylmethyl)-1,8-bis(4-propoxyphenyl)octane-1,8-dione dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



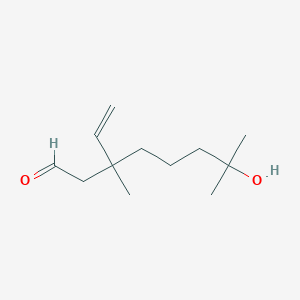
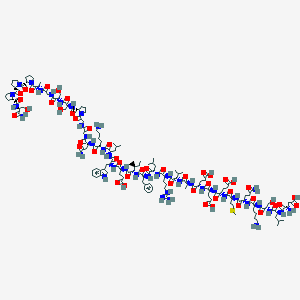
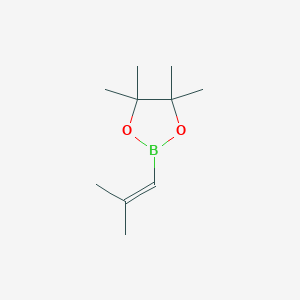
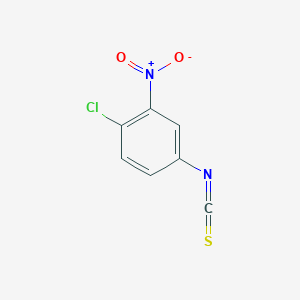
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
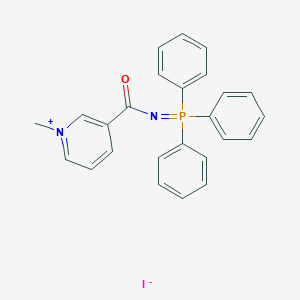
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
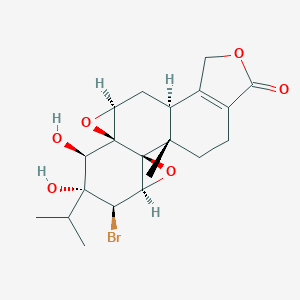
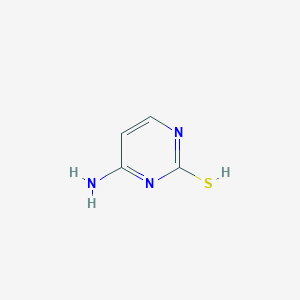
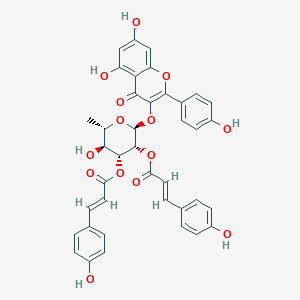
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
